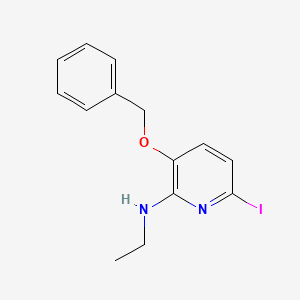

3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine

Description

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine is a pyridine derivative featuring three key substituents:

- Benzyloxy group at position 3, enhancing lipophilicity and steric bulk.

- Iodo substituent at position 6, which increases molecular weight and polarizability compared to lighter halogens.

This compound is likely utilized as a synthetic intermediate in pharmaceuticals or materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive iodine atom .

Properties

Molecular Formula |

C14H15IN2O |

|---|---|

Molecular Weight |

354.19 g/mol |

IUPAC Name |

N-ethyl-6-iodo-3-phenylmethoxypyridin-2-amine |

InChI |

InChI=1S/C14H15IN2O/c1-2-16-14-12(8-9-13(15)17-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |

InChI Key |

VOFZZTZCBXRAAB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=N1)I)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: The starting material, 2-aminopyridine, undergoes bromination to introduce a bromine atom at the 6-position.

Benzyloxy Protection: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base to form the benzyloxy derivative.

Iodination: The benzyloxy derivative is subjected to iodination using an iodine source, such as iodine monochloride, to replace the bromine atom with iodine.

Ethylation: Finally, the compound is ethylated using an ethylating agent, such as ethyl iodide, to introduce the ethyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: Deiodinated amine.

Substitution: Hydroxyl or amino-substituted pyridine derivatives.

Scientific Research Applications

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine involves its interaction with specific molecular targets. It has been shown to interact with enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Group Variations

Halogen Substituents

- 6-Iodo vs. 6-Bromo: 3-Amino-2-bromo-6-methoxypyridine (, MW: 232.06 g/mol) replaces iodine with bromine. Iodine’s larger atomic radius enhances van der Waals interactions but reduces solubility . N2-(...6-bromopyridin-2-yl...) () highlights bromine’s utility in Suzuki couplings, though iodine offers higher reactivity in such reactions .

Alkoxy and Benzyloxy Groups

- Benzyloxy vs. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...]-2-methoxypyridin-3-amine (, MW: 391.46 g/mol) incorporates a benzodioxin group, offering distinct electronic and steric profiles compared to benzyloxy .

Amino Group Modifications

- Ethylamino vs. Methylamino/Dimethylamino: 4-Benzyloxy-2,6-diaminopyrimidine () uses a diamino pyrimidine core, enabling stronger hydrogen-bonding interactions than the ethylamino group in the target compound . 6-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine () employs a benzothiazole-amine hybrid, differing in aromatic system geometry and hydrogen-bonding capacity .

Core Structure Variations

Research Implications

- Materials Science : The iodine atom could serve as a heavy atom in crystallography or a radioisotope label in tracer studies .

Biological Activity

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine is a compound belonging to the class of aminopyridines, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a benzyloxy group and an ethyl amine moiety. The iodine atom at position 6 enhances the compound's reactivity and potential biological interactions.

Pharmacological Actions

The compound exhibits several pharmacological actions, primarily as an inhibitor of specific biological pathways. It has been linked to various mechanisms including:

- MAPK Pathway Modulation : It may influence the MAPK14 pathway, which is crucial for cellular responses to stress and inflammation. This pathway is involved in the phosphorylation of proteins that regulate cell growth and apoptosis .

- Antiviral Activity : Recent studies have shown that derivatives of pyridine compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. These compounds demonstrate varying degrees of inhibition based on their structural modifications .

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses, which can be critical in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by its structural components. Research indicates that:

- Substituents on the Pyridine Ring : The presence of electron-withdrawing groups like iodine at position 6 enhances biological activity compared to unsubstituted analogs .

- Benzyloxy Group Influence : The benzyloxy substituent plays a crucial role in modulating lipophilicity and enhancing binding affinity to target proteins, which is essential for its inhibitory effects .

Study on Antiviral Activity

A recent study evaluated the antiviral efficacy of various pyridine derivatives, including this compound. The compound showed promising results with an IC50 value indicating effective inhibition against HIV replication in vitro. Structural modifications were found to affect potency significantly, with optimal substitutions leading to enhanced activity .

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Another investigation focused on the inhibition of DPP-IV, an enzyme involved in glucose metabolism and implicated in diabetes. The study highlighted that certain derivatives similar to this compound exhibited inhibitory effects on DPP-IV activity, suggesting potential applications in managing type 2 diabetes .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step synthesis is typically employed:

Benzyloxy introduction : React 3-hydroxypyridin-2-amine with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 3-benzyloxypyridin-2-amine .

Iodination and N-ethylation : Halogenation at the 6-position using N-iodosuccinimide (NIS) in acetic acid, followed by alkylation with ethyl iodide in the presence of a base like NaH. Optimize temperature (0–25°C) and stoichiometry (1.2–1.5 eq. NIS) to minimize over-iodination .

- Key Data : Yield improvements (70% → 85%) are achievable by controlling reaction time (2–4 hours) and using anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, pyridine C-I coupling at ~160 ppm) .

- X-ray crystallography : Resolve molecular geometry and iodine positioning (e.g., C-I bond length ~2.09 Å) .

- Mass spectrometry (HRMS) : Validate molecular weight (calc. 380.04 g/mol for C₁₄H₁₅IN₂O) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential iodine release.

- Store in amber vials at –20°C to prevent photodegradation.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHSO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for halogenated pyridin-2-amine derivatives?

- Methodological Answer :

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding (e.g., amine proton shifts).

- Dynamic NMR : Detect rotational barriers in N-ethyl groups (ΔG‡ ~12 kcal/mol).

- Cross-validate with X-ray : Correlate crystallographic data (e.g., dihedral angles) with NMR coupling constants .

Q. What strategies mitigate competing side reactions during the iodination step in the synthesis of this compound?

- Methodological Answer :

- Regioselective control : Use directing groups (e.g., –NH₂) to favor iodination at the 6-position.

- Protection/deprotection : Temporarily protect the amine with Boc groups to prevent N-iodination.

- Catalytic additives : Add AgNO₃ (5 mol%) to enhance NIS efficiency and reduce polyhalogenation .

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions compared to bromo or chloro analogs?

- Methodological Answer :

- Stille/Suzuki coupling : Iodo derivatives react faster (k ≈ 10× bromo analogs) due to lower C–I bond dissociation energy (~55 kcal/mol).

- Challenges : Iodide byproducts may poison catalysts (e.g., Pd(PPh₃)₄); use scavengers like polymer-bound thiourea.

- Applications : Enables synthesis of radiolabeled analogs (e.g., ¹²⁵I for tracer studies) .

Q. How can computational chemistry predict the coordination behavior of this compound with transition metals?

- Methodological Answer :

- DFT calculations : Model ligand-metal interactions (e.g., binding energy with Cu²⁺ ≈ –35 kcal/mol).

- Molecular docking : Screen for binding to metalloenzyme active sites (e.g., cytochrome P450).

- Experimental validation : Compare predicted vs. observed UV-Vis spectra (λmax shifts upon metal chelation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.